4-Methoxy-N-pentylaniline
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Overview
Description
It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a pentyl group, and a methoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-N-pentylaniline can be synthesized through the alkylation of 4-methoxyaniline with pentyl halides under basic conditions . One common method involves the reaction of 4-methoxyaniline with 1-bromopentane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as transition metal complexes can be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-N-pentylaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-Methoxy-N-pentylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-N-pentylaniline involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The methoxy group can enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 4-Methoxy-N-(tert-pentyl)aniline
- 4-Methoxytriphenylamine
- 4-Isopropylaniline
- 4-Hexylaniline
Comparison: 4-Methoxy-N-pentylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity due to the presence of the pentyl group and methoxy substituent .
Properties
CAS No. |
882-42-8 |
---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-methoxy-N-pentylaniline |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-10-13-11-6-8-12(14-2)9-7-11/h6-9,13H,3-5,10H2,1-2H3 |
InChI Key |
RSPVNWIKYNYIOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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